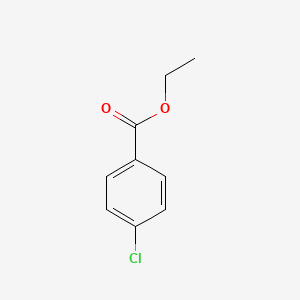

Ethyl 4-chlorobenzoate

Description

Historical Context and Significance in Organic Chemistry

While the specific discovery of ethyl 4-chlorobenzoate (B1228818) is not widely documented, its historical significance is intrinsically linked to the development of benzoic acid and its derivatives. Benzoic acid itself was discovered in the 16th century, and its structure was determined in 1832. mdpi.comrsc.org The first industrial synthesis of benzoic acid derivatives often resulted in chlorinated byproducts, highlighting the early presence of chlorinated aromatic compounds in chemical manufacturing. mdpi.compearson.com

The development of esterification methods, most notably the Fischer-Speier esterification discovered in 1895 by Emil Fischer and Arthur Speier, provided a straightforward and efficient route to synthesize esters like ethyl 4-chlorobenzoate from a carboxylic acid and an alcohol. libretexts.orgwikipedia.org This reaction, catalyzed by a strong acid, became a fundamental process in organic synthesis, allowing for the creation of a vast library of ester compounds. wikipedia.orgpsiberg.com The availability of this compound, synthesized through this method, has made it a readily accessible starting material and intermediate for a variety of applications.

Role as a Precursor and Intermediate in Synthesis

This compound is a valuable precursor and intermediate in the synthesis of more complex molecules, finding applications in the pharmaceutical, agrochemical, and materials science industries. ontosight.aivulcanchem.com Its utility stems from the reactivity of its functional groups, which allow for further chemical modifications.

In the pharmaceutical industry, this compound is a key intermediate in the synthesis of various drugs. For instance, it is used in the preparation of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. researchgate.netgoogle.combeilstein-journals.orgrsc.org It also serves as a starting material for the synthesis of various oxadiazole derivatives, which have shown potential as anticancer and α-glucosidase inhibitory agents. nih.govhilarispublisher.com

In the field of agrochemicals, this compound is a precursor in the synthesis of fungicides such as Pyraclostrobin. google.com The synthesis of these complex molecules often involves multiple steps where the this compound core is modified to build the final active ingredient.

Classification within Ester Chemistry and Chlorinated Aromatics

This compound belongs to the class of organic compounds known as esters. Esters are characterized by a carbon-oxygen double bond adjacent to a carbon-oxygen single bond. The Fischer-Speier esterification is a classic method for their synthesis, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. libretexts.orgpsiberg.com

Furthermore, this compound is classified as a chlorinated aromatic compound. The presence of a chlorine atom on the benzene (B151609) ring significantly influences the compound's reactivity. mdpi.com The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org However, it is an ortho, para-director for such reactions due to the lone pairs of electrons on the chlorine atom that can be donated to the ring through resonance. libretexts.org The electron-withdrawing nature of the chlorine atom also affects the reactivity of the ester group, for example, by influencing the rate of hydrolysis. libretexts.orgkoreascience.kr

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | psiberg.comontosight.ainih.govchemicalbook.comnih.govchemicalbook.com |

| Molecular Weight | 184.62 g/mol | psiberg.comnih.govnih.govnih.gov |

| Appearance | Colorless to light yellow liquid or crystalline solid | rsc.orgcdnsciencepub.comchemicalbook.com |

| Melting Point | 71-73 °C | nih.gov |

| Boiling Point | 237-239 °C | nih.gov |

| Density | 1.187 g/cm³ | nih.gov |

| CAS Number | 7335-27-5 | psiberg.comnih.govchemicalbook.comnih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃, 200 MHz) | δ 8.00 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 4.37 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H) | rsc.org |

| ¹³C NMR (CDCl₃, 50 MHz) | δ 165.7, 139.3, 131.0, 128.9, 128.6, 61.2, 14.3 | rsc.org |

| IR (Vapor Phase) | Major peaks include C=O stretch (~1726 cm⁻¹), C-O stretch, and C-Cl stretch | chemicalbook.comnih.gov |

| Mass Spectrometry (GC-MS) | Top 5 Peaks: 139, 141, 75, 184, 158 | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBYCMPOFNRISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064631 | |

| Record name | Benzoic acid, 4-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-27-5 | |

| Record name | Ethyl 4-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-chlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-chlorobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE48T446WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 4 Chlorobenzoate

Esterification Reactions

Esterification is a fundamental class of organic reactions that produces an ester as the reaction product. For the synthesis of Ethyl 4-chlorobenzoate (B1228818), the most common approaches involve the reaction of a carboxylic acid with an alcohol or the acylation of an alcohol using an acyl chloride.

Direct Esterification of 4-Chlorobenzoic Acid with Ethanol (B145695)

Fischer esterification is catalyzed by a strong acid. masterorganicchemistry.compatsnap.com Common acid catalysts for this process include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The role of the catalyst is to protonate the carbonyl oxygen of the 4-chlorobenzoic acid. masterorganicchemistry.compatsnap.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the ethanol molecule. masterorganicchemistry.comchemistrysteps.com The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester product, Ethyl 4-chlorobenzoate. masterorganicchemistry.commasterorganicchemistry.com

Being an equilibrium reaction, the synthesis of this compound via Fischer esterification requires specific conditions to drive the reaction towards the product side and maximize the yield. masterorganicchemistry.comoperachem.com According to Le Châtelier's principle, the equilibrium can be shifted forward by either using an excess of one of the reactants or by removing one of the products as it is formed. chemistrysteps.com

Common strategies for optimization include:

Using Excess Alcohol : The reaction is often carried out using a large excess of ethanol, which also serves as the solvent system. operachem.commasterorganicchemistry.com Using a tenfold excess of the alcohol can significantly increase the ester yield. masterorganicchemistry.com

Water Removal : The water produced during the reaction can be removed to prevent the reverse reaction (ester hydrolysis). patsnap.comchemistrysteps.com This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus. operachem.com

Temperature : The reaction is typically conducted under reflux conditions, meaning it is heated to the boiling point of the solvent (ethanol) to increase the reaction rate. operachem.compatsnap.com

| Parameter | Condition/Method | Purpose | Reference |

|---|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | To protonate the carbonyl and activate the carboxylic acid. | masterorganicchemistry.comoperachem.com |

| Reactant Ratio | Large excess of ethanol | Shift equilibrium towards ester formation. | masterorganicchemistry.comchemistrysteps.com |

| Temperature | Reflux | To increase the rate of reaction. | operachem.compatsnap.com |

| Product Removal | Removal of water (e.g., Dean-Stark apparatus) | To shift equilibrium towards ester formation and prevent hydrolysis. | operachem.compatsnap.com |

Acylation Reactions with 4-Chlorobenzoyl Chloride

An alternative and often faster method for preparing esters involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. In this case, 4-chlorobenzoyl chloride can be reacted with an alcohol to form the corresponding ester. This method avoids the equilibrium limitations of Fischer esterification.

The reaction of an acyl chloride with a hydroxyl group is known as O-acylation. A specific example of this is the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, which is achieved through the O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. mdpi.comproquest.com In this reaction, the hydroxyl group of the coumarin derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The chloride ion is subsequently eliminated as a leaving group, forming the ester product. This protocol is noted for its high yield, short reaction time, and operational simplicity. mdpi.comproquest.com

Acylation reactions using acyl chlorides produce hydrochloric acid (HCl) as a byproduct. This acid can cause unwanted side reactions or degradation of products. To neutralize the HCl as it is formed, a non-nucleophilic base is typically added to the reaction mixture. Triethylamine (Et₃N) is commonly used for this purpose. mdpi.comproquest.com

In the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the reaction is carried out in dichloromethane using a slight excess of triethylamine. mdpi.comproquest.com The triethylamine reacts with the HCl produced, forming triethylammonium chloride, which is a salt that can be easily removed during the workup process. This base-mediated approach allows the reaction to proceed smoothly under mild conditions, such as at a temperature of 20 °C. mdpi.comproquest.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 7-hydroxy-2H-chromen-2-one | 4-chlorobenzoyl chloride | Triethylamine (slight excess) | Dichloromethane | 20 °C | 1 hour | 88% | mdpi.comproquest.com |

Emerging Synthetic Approaches

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound primarily focuses on several key areas: the use of heterogeneous catalysts, the implementation of solvent-free reaction conditions, and the exploration of alternative energy sources to drive the reaction.

One of the most common methods for synthesizing this compound is the Fischer esterification of 4-chlorobenzoic acid with ethanol, traditionally catalyzed by strong mineral acids like sulfuric acid. nagwa.commasterorganicchemistry.com While effective, this method suffers from drawbacks such as the production of acidic waste, corrosion of equipment, and difficulties in catalyst separation and reuse.

Catalytic Innovations: The Shift to Solid Acids

To overcome the limitations of homogeneous catalysts, significant research has been directed towards the use of solid acid catalysts. These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.

One promising approach involves the use of modified montmorillonite K10 clay. When activated with orthophosphoric acid, this clay becomes a more acidic and efficient catalyst for the esterification of substituted benzoic acids, including 4-chlorobenzoic acid, with various alcohols. ijstr.org A key advantage of this method is the ability to conduct the reaction under solvent-free conditions, which significantly reduces the environmental impact. ijstr.org

Table 1: Comparison of Catalysts for Esterification of 4-Chlorobenzoic Acid

| Catalyst | Reaction Conditions | Yield (%) | Reusability | Environmental Considerations |

| Sulfuric Acid | Reflux with excess ethanol | High | No | Generates acidic waste, corrosive |

| Montmorillonite K10 (Phosphoric Acid Modified) | Solvent-free, reflux | High | Yes | Eliminates solvent waste, reusable catalyst |

Solvent-Free Synthesis: A Cleaner Approach

Energy Efficiency: Exploring Alternative Energy Sources

Conventional heating methods often require significant energy input and can lead to longer reaction times. Green chemistry encourages the exploration of alternative energy sources, such as microwave irradiation and ultrasound, which can accelerate reaction rates, improve yields, and reduce energy consumption. While specific studies on the microwave or ultrasound-assisted synthesis of this compound are not extensively detailed in the provided search results, the successful application of these techniques to the synthesis of similar esters, like ethyl 4-nitrobenzoate, suggests their potential applicability. researchgate.net These methods can offer more targeted and efficient heating, leading to shorter reaction times and potentially cleaner reaction profiles.

Atom Economy and E-Factor: Quantifying Greenness

To quantitatively assess the "greenness" of a synthetic route, metrics such as atom economy and the Environmental Factor (E-factor) are employed. chembam.comnih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov The Fischer esterification of 4-chlorobenzoic acid with ethanol to produce this compound and water is an example of a reaction with high atom economy, as all the atoms from the reactants are utilized in the formation of the products.

The E-factor, on the other hand, provides a broader measure of the environmental impact by quantifying the amount of waste generated per unit of product. chembam.com A lower E-factor indicates a greener process. By employing strategies such as solvent-free synthesis and reusable catalysts, the E-factor for the production of this compound can be significantly reduced compared to traditional methods that generate substantial solvent and catalyst waste.

Chemical Reactivity and Derivatization of Ethyl 4 Chlorobenzoate

Nucleophilic Acyl Substitution Reactions

The ester group in ethyl 4-chlorobenzoate (B1228818) is susceptible to attack by nucleophiles, leading to the substitution of the ethoxy group (-OEt). This classic reactivity pathway is fundamental for converting the ester into other functional groups such as amides, hydrazides, and carboxylic acids.

A significant derivatization of ethyl 4-chlorobenzoate is its conversion to 4-chlorobenzohydrazide. This transformation is a key step in the synthesis of various pharmaceutically important compounds, including those with potential antimicrobial and anti-inflammatory activities. bioline.org.brnih.gov

The synthesis of 4-chlorobenzohydrazide from this compound is achieved through a nucleophilic acyl substitution reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). bioline.org.br In this reaction, the nitrogen atom of the hydrazine molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol (B145695) as a leaving group, resulting in the formation of the stable hydrazide product. The reaction is a common and efficient method for producing 4-chlorobenzohydrazide.

The general reaction is as follows: C₉H₉ClO₂ (this compound) + N₂H₄·H₂O (Hydrazine Hydrate) → C₇H₇ClN₂O (4-chlorobenzohydrazide) + C₂H₅OH (Ethanol) + H₂O

The conditions for the synthesis of 4-chlorobenzohydrazide can be varied to optimize yield and purity. The choice of solvent and temperature are critical parameters in this process.

Commonly used solvents are alcohols, such as ethanol or methanol (B129727). bioline.org.brscielo.brwjpsonline.com The reaction is often carried out at elevated temperatures to increase the reaction rate. Refluxing the mixture of this compound and hydrazine hydrate in ethanol for several hours (typically 6 to 8 hours) is a widely reported procedure. scielo.br In some protocols, methanol is used as the solvent, and the reaction proceeds by stirring at room temperature for an extended period, such as 8 hours, or for a shorter duration of 2 hours. bioline.org.brwjpsonline.com Upon cooling the reaction mixture, the 4-chlorobenzohydrazide product often crystallizes and can be isolated by filtration. scielo.br

| Solvent | Temperature | Duration | Source |

|---|---|---|---|

| Ethanol | Reflux | 6 hours | scielo.br |

| Methanol | Room Temperature | 8 hours | wjpsonline.com |

| Methanol | Stirred (Temp. not specified) | 2 hours | bioline.org.br |

Formation of Hydrazides (e.g., 4-chlorobenzohydrazide)

Coupling Reactions

The presence of a chlorine atom on the aromatic ring of this compound allows it to function as an electrophile in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

This compound serves as a substrate for several types of C-C bond-forming cross-coupling reactions, enabling the introduction of alkyl and aryl groups onto the benzene (B151609) ring.

Kumada Coupling: Iron-catalyzed Kumada cross-coupling reactions have been successfully employed to couple this compound with alkyl Grignard reagents. acgpubs.orgnih.gov For instance, the reaction of phenyl 4-chlorobenzoate with ethylmagnesium chloride in the presence of an iron catalyst like iron(III) acetylacetonate (B107027) (Fe(acac)₃) and a co-solvent such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) yields the corresponding 4-ethylbenzoate (B1233868) product. nih.gov The use of ligands like tetramethylethylenediamine (TMEDA) can also facilitate this transformation at ambient conditions. acgpubs.org

Suzuki Coupling: Palladium-catalyzed Suzuki reactions represent another key method for C-C bond formation using this compound. In one study, the stereospecific cross-coupling of enantioenriched secondary alkylboron nucleophiles (sBuBF₃K) with this compound was investigated. nih.gov The reaction, supported by a phosphine (B1218219) ligand such as P(tBu)₃, proceeds in a toluene/water mixture with a carbonate base to yield enantioenriched arylation products. nih.gov

| Reaction Type | Substrate | Reagent | Catalyst System | Product | Source |

|---|---|---|---|---|---|

| Kumada Coupling | Phenyl 4-chlorobenzoate | Ethylmagnesium chloride | Fe(acac)₃ / DMI | Phenyl 4-ethylbenzoate | nih.gov |

| Kumada Coupling | Mthis compound | Ethylmagnesium chloride | Fe(acac)₃ / TMEDA | Methyl 4-ethylbenzoate | acgpubs.org |

| Suzuki Coupling | This compound | sec-Butylpotassium trifluoroborate (sBuBF3K) | Pd-catalyst / P(tBu)3 | Ethyl 4-(sec-butyl)benzoate | nih.gov |

The synthesis of arylboronates from aryl halides is a valuable transformation, as the resulting boronic acids and esters are versatile intermediates in their own right, particularly for subsequent Suzuki couplings. The borylation of this compound involves the formation of a carbon-boron (C-B) bond at the position of the chlorine atom.

One method involves an electroreductive approach using cumulene-based mediators. researchgate.net this compound can be borylated using bis(pinacolato)diboron (B136004) (B₂Pin₂) in a reaction mediated by a photoredox catalyst. acs.org This process generates an aryl radical intermediate which is then trapped by the diboron (B99234) reagent to form the desired boronate ester. researchgate.netacs.org

| Reaction Type | Reagent | Catalysis | Product | Source |

|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron (B₂Pin₂) | Electroreductive/Photoredox | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | researchgate.netacs.org |

Reductive Dehalogenation Processes

Reductive dehalogenation represents a critical class of reactions for organohalides like this compound. These processes involve the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond or another functional group. One advanced method for achieving this is through reductive electrophotocatalysis, which combines electricity and light to access highly reducing intermediates. This strategy has been successfully applied to the borodechlorination of this compound, a substrate that is challenging to activate using standard photoredox catalysis alone. libretexts.orgnih.gov

In a typical microbial or enzymatic context, the dehalogenation of the parent compound, 4-chlorobenzoate (4CBA), is a key step in its degradation pathway. rsc.org This often proceeds through a coenzyme A (CoA) activation mechanism, where 4-chlorobenzoyl-CoA is hydrolyzed to 4-hydroxybenzoyl-CoA. rsc.org While this is a biological process, it underscores the chemical susceptibility of the para-substituted chloro group to cleavage.

Photo-redox Reactions and By-product Formation

Photo-redox catalysis has emerged as a powerful tool for activating the strong aryl-chloride bond of this compound and its analogs under mild conditions. These reactions use a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) to the aryl halide. nih.gov This generates a radical anion that fragments, cleaving the C-Cl bond to form an aryl radical. libretexts.org This reactive intermediate can then be trapped in various ways.

A significant application is the photo-redox borylation of this compound, where the generated aryl radical reacts with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂) to form an arylboronate ester. libretexts.orgnih.gov However, a common competitive pathway is hydrodehalogenation, where the aryl radical abstracts a hydrogen atom from the solvent or a sacrificial donor, leading to the formation of ethyl benzoate (B1203000) as a significant by-product. mdpi.com

In one study using a tungsten(VI) complex as a photocatalyst, the reaction of this compound with B₂pin₂ initially yielded the desired borylated product in 53% yield, but also produced the dehalogenated by-product, ethyl benzoate, in 41% yield. mdpi.com Similarly, in C-C cross-coupling reactions where this compound is coupled with other molecules, the simple reductive dehalogenation product is often observed. encyclopedia.pub The balance between the desired functionalization and the hydrodehalogenation by-product is a key challenge in these systems.

Influence of Additives (e.g., Tetrabutylammonium Bromide, KI)

Additives can play a crucial role in directing the outcome of reductive dehalogenation reactions by influencing reaction rates and suppressing unwanted side reactions. Tetrabutylammonium bromide (TBAB) and potassium iodide (KI) are two such additives that have been shown to modulate the reactivity of this compound in photo-redox systems. mdpi.comresearchgate.netnih.govresearchgate.net

In the tungsten-catalyzed borylation of this compound, the significant formation of ethyl benzoate as a by-product was a major issue. mdpi.com The introduction of additives was found to mitigate this problem effectively. The use of TBAB or a combination of TBAB and KI as additives successfully suppressed the formation of the dehalogenated by-product, reducing its yield to 9% or less. mdpi.com This demonstrates the ability of these salt additives to steer the reaction pathway away from simple hydrodehalogenation and towards the desired C-B bond formation.

While the precise mechanism of suppression is complex, TBAB is well-known as a phase-transfer catalyst that can facilitate reactions between components in different phases (e.g., organic and aqueous). rsc.orgresearchgate.netnih.govresearchgate.net In other systems, potassium iodide has been shown to act as a catalyst for reductive dehalogenation itself, for instance, in the reduction of α-halo ketones or dihalogeno estrogens. x-mol.comacs.orggoogle.com In the context of the photo-redox borylation of this compound, these additives appear to modulate the reaction environment to favor the productive borylation pathway over the competing dehalogenation. mdpi.com

Electrophilic Aromatic Substitution Reactions (Theoretical Considerations)

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of such a reaction is dictated by the electronic effects of the two existing substituents: the chloro group (-Cl) and the ethyl ester group (-COOEt).

Both substituents are electron-withdrawing and thus deactivate the ring towards electrophilic attack compared to benzene. nih.gov However, they exert different directing effects:

Chloro Group (-Cl): This group is deactivating due to its inductive electron withdrawal but is considered an ortho, para-director because its lone pairs can be donated via resonance to stabilize the cationic intermediate (sigma complex) formed during attack at these positions.

Ethyl Ester Group (-COOEt): This group is strongly deactivating through both induction and resonance, pulling electron density out of the ring. It is a meta-director, as attack at the meta position avoids placing a positive charge on the carbon directly attached to the electron-withdrawing carbonyl group.

Therefore, there are competing directing effects. The chlorine atom directs incoming electrophiles to the positions ortho and para to it (C2, C6, and C4). Since the C4 position is already occupied, it directs to C2 and C6. The ethyl ester group directs to the positions meta to it (C3 and C5).

Theoretical considerations based on the evaluation of atomic charges and potential energy surfaces can predict the most likely sites of attack. acs.org For the closely related mthis compound, calculated atomic charges suggest the relative reactivity of the ring positions. acs.org The conflict between the ortho, para-directing chloro group and the meta-directing ester group means that a mixture of products is likely, with substitution occurring at the positions activated by the chloro group (C2/C6) and the positions directed by the ester group (C3/C5). The precise ratio of these isomers would depend on the specific electrophile and reaction conditions.

Hydrolysis and Saponification

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-chlorobenzoic acid and ethanol. This reaction can be catalyzed by either acid or base. Base-promoted hydrolysis is known as saponification and is typically an irreversible process. libretexts.org

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (from a base like NaOH, KOH, or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the ethoxide ion (⁻OEt) as a leaving group and forming 4-chlorobenzoic acid. In the basic medium, the acidic proton of the carboxylic acid is rapidly removed by the ethoxide or another hydroxide ion, driving the reaction to completion and forming the carboxylate salt (e.g., sodium 4-chlorobenzoate). libretexts.orgwikipedia.org

Studies have investigated the efficiency of different bases for the saponification of this compound in a water/tetrahydrofuran (THF) solvent system. The choice of cation (Li⁺, Na⁺, K⁺) can influence the reaction yield, with lithium hydroxide (LiOH) often showing enhanced effectiveness in this solvent system. wikipedia.org

| Entry | Base | Additive | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | LiOH | NaCl | Water/THF | 1 | 96 | wikipedia.org |

| 2 | NaOH | LiCl | Water/THF | 1 | 96 | wikipedia.org |

| 3 | NaOH | NaCl | Water/THF | 1 | 78 | wikipedia.org |

| 4 | KOH | LiCl | Water/THF | 1 | 95 | wikipedia.org |

| 5 | KOH | NaCl | Water/THF | 1 | 72 | wikipedia.org |

| 6 | KOH | KCl | Water/THF | 1 | 69 | wikipedia.org |

Orthocarboxylate Preparation

This compound is related to the class of compounds known as orthocarboxylates, or simply orthoesters. An orthoester has the general structure RC(OR')₃. The corresponding orthoformate is HC(OR')₃. For example, triethyl orthoformate is HC(OC₂H₅)₃. bioscientifica.com

While some sources state that this compound is used in the preparation of orthocarboxylates, the more common and established reaction is the use of an orthoester to prepare an ester. acs.orggoogle.comorgsyn.org Specifically, triethyl orthoformate is an excellent reagent for converting carboxylic acids into their corresponding ethyl esters. bioscientifica.com When a carboxylic acid is refluxed with excess triethyl orthoformate, it is quantitatively converted to the ethyl ester. The orthoformate also serves as a dehydrating agent in standard acid-catalyzed esterifications, reacting with the water by-product to drive the equilibrium toward the ester product. bioscientifica.com

The synthesis of orthoesters themselves, such as triethyl orthoformate, does not typically start from a pre-formed ester. The classical synthesis involves the reaction of chloroform (B151607) (CHCl₃) with sodium ethoxide (NaOEt), which is formed in situ from sodium metal and absolute ethanol. bioscientifica.com

Reaction for Triethyl Orthoformate Synthesis: CHCl₃ + 3 NaOEt → HC(OEt)₃ + 3 NaCl

Given this, this compound would be a product of reacting 4-chlorobenzoic acid with ethanol and triethyl orthoformate, rather than a direct precursor to a triethyl orthocarboxylate in a simple conversion.

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Chlorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govchemicalbook.commdpi.com

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, a comprehensive picture of the molecular framework can be assembled.

The ¹H NMR spectrum of ethyl 4-chlorobenzoate (B1228818) exhibits distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons typically appear as a triplet and a quartet. The methyl (CH₃) protons of the ethyl group are expected to resonate as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons.

The aromatic protons of the 4-chlorobenzoate moiety appear as two doublets in the aromatic region of the spectrum. This pattern arises from the symmetrical nature of the para-substituted benzene (B151609) ring. The protons ortho to the ester group are deshielded and appear at a higher chemical shift compared to the protons ortho to the chlorine atom. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz, which is characteristic of ortho coupling.

Table 1: ¹H NMR Data for Ethyl 4-Chlorobenzoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -COOEt) | ~7.94 | d | ~8.6 |

| Aromatic (ortho to -Cl) | ~7.37 | d | ~8.6 |

| Methylene (-OCH₂CH₃) | ~4.30 - 4.19 | m | |

| Methyl (-OCH₂CH₃) | ~1.30 - 1.22 | m | |

| Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. rsc.org |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group in this compound is typically found in the range of 165-166 ppm. rsc.orgoregonstate.edu The aromatic region of the spectrum shows four distinct signals due to the symmetry of the para-substituted ring. The carbon atom attached to the chlorine (C-Cl) and the carbon atom of the ester group attachment (C-COOEt) are quaternary and often show weaker signals. orgchemboulder.com The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of both the chlorine atom and the ethyl carboxylate group.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165.5 |

| Aromatic (C-Cl) | ~139.1 |

| Aromatic (CH, ortho to -COOEt) | ~130.8 |

| Aromatic (C-COOEt) | ~128.9 |

| Aromatic (CH, ortho to -Cl) | ~128.5 |

| Methylene (-OCH₂) | ~60.8 |

| Methyl (-CH₃) | ~14.1 |

| Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. rsc.orgoregonstate.edu |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu In this compound, a cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. Cross-peaks would also be seen between the adjacent aromatic protons. github.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals. For instance, the methylene proton quartet would show a correlation to the methylene carbon signal, and the aromatic proton doublets would correlate to their respective aromatic carbon signals. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons. For example, the protons ortho to the ester group would show a correlation to the carbonyl carbon. The methylene protons of the ethyl group would also show a correlation to the carbonyl carbon. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. huji.ac.il In a molecule like this compound, NOESY can help to confirm the spatial proximity of the ethyl group protons to the aromatic protons on the same side of the molecule.

The combined application of these 2D NMR techniques provides a robust method for the complete structural assignment of this compound and its derivatives. mdpi.commdpi.com

Infrared (IR) Spectroscopychemicalbook.commdpi.comrsc.orgorgchemboulder.com

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. For aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹. libretexts.org However, in this compound, the carbonyl group is conjugated with the aromatic ring, which shifts the absorption to a lower frequency. The C=O stretching vibration for α,β-unsaturated esters is generally observed between 1730-1715 cm⁻¹. libretexts.org The presence of the electron-withdrawing chlorine atom on the ring can also influence this frequency.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O Stretch (Aromatic Ester) | 1730 - 1715 |

| C-O Stretch | 1300 - 1000 |

| C-Cl Stretch | 850 - 550 |

| Note: The exact frequencies can vary based on the physical state of the sample (e.g., neat liquid, solid, or solution). libretexts.orguobabylon.edu.iq |

C-O-C Asymmetric Stretching Vibrations

The infrared (IR) spectrum of an ester is characterized by several strong absorptions. Beyond the prominent carbonyl (C=O) stretch, the C-O stretching vibrations are particularly diagnostic. In esters like this compound, the C-O-C linkage gives rise to two distinct stretching vibrations due to asymmetric coupling: the C-C(=O)-O stretch and the O-C-C stretch. rsc.org

For aromatic esters, these bands are typically strong and appear in the fingerprint region of the spectrum.

Asymmetric C-C(=O)-O Stretch: This vibration involves the bond between the carbonyl carbon and the ester oxygen. For esters of aromatic acids, this band is expected to appear strongly in the 1310–1250 cm⁻¹ region. rsc.org This is consistent with other sources that place the C-C-O stretch for aromatic esters between 1310 cm⁻¹ and 1250 cm⁻¹. orgchemboulder.com

O-C-C Stretch: This vibration corresponds to the bond between the ester oxygen and the ethyl group. In aromatic esters of primary alcohols, this absorption is found near 1111 cm⁻¹. rsc.org Another source suggests a range of 1130–1100 cm⁻¹ for this O-C-C stretch in aromatic esters. orgchemboulder.com

In a detailed study of the related isomer, ethyl m-chlorobenzoate, computational analysis using DFT methods helped assign the various vibrational modes. scholarsresearchlibrary.com While specific experimental peak assignments for the para-isomer are not detailed in the available literature, the gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database, where these characteristic ester bands can be observed. nist.gov For propan-2-yl 4-chlorobenzoate, a related derivative, C-O-C asymmetric vibrations are reported in the range of 1068–1261 cm⁻¹. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization (EI) conditions, this compound produces a distinct mass spectrum. The molecular ion (M⁺) peak is observed, though its intensity can vary. mdpi.comuni-saarland.de The spectrum is typically characterized by a series of fragment ions that provide structural information. Data from GC-MS analysis shows the molecular ion at an m/z of 184. mdpi.com

Table 1: Key Peaks in the EI Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 186 | 5.2 | [M+2]⁺ Isotopologue |

| 184 | 26.50 | [M]⁺ Molecular Ion |

| 158 | 13.40 | [M-C₂H₂]⁺ |

| 141 | 34.80 | [M-OC₂H₅]⁺ Isotopologue |

| 139 | 99.99 | [M-OC₂H₅]⁺ (Base Peak) |

| 113 | ~9.8 | [C₆H₄Cl]⁺ Isotopologue |

| 111 | ~29.8 | [C₆H₄Cl]⁺ |

Data sourced from PubChem and ChemicalBook. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental formula. chemicalbook.com For this compound, the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Calculated Monoisotopic Mass: 184.0291072 Da mdpi.com

This high level of mass accuracy, often provided by techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, is instrumental in confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass. uni-saarland.depharmacy180.com

Fragmentation Patterns and Isotopic Abundance

The fragmentation of this compound in EI-MS is predictable and follows patterns observed for other ethyl benzoates. rsc.org The most significant fragmentation pathways involve cleavages adjacent to the carbonyl group. orgchemboulder.comeurjchem.com

Loss of an Ethoxy Radical: The most prominent fragmentation is the α-cleavage leading to the loss of the ethoxy radical (•OC₂H₅, 45 Da). rsc.org This results in the formation of the highly stable 4-chlorobenzoyl cation, which is observed as the base peak at m/z 139 . mdpi.comuni-saarland.de

Loss of Carbon Monoxide: The 4-chlorobenzoyl cation (m/z 139) can further fragment by losing a neutral carbon monoxide (CO) molecule (28 Da). This produces the 4-chlorophenyl cation at m/z 111 . uni-saarland.de

McLafferty Rearrangement: A common rearrangement for esters, the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement, leads to the formation of a 4-chlorobenzoic acid radical cation at m/z 156 . rsc.org

A crucial feature in the mass spectrum of this compound is the isotopic signature of chlorine. eurjchem.com Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with an intensity ratio of roughly 3:1. This is clearly observed for the molecular ion (m/z 184/186 ), the 4-chlorobenzoyl cation (m/z 139/141 ), and the 4-chlorophenyl cation (m/z 111/113 ). mdpi.comuni-saarland.de

Table 2: Major Fragmentation Pathways of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

|---|---|---|---|

| 184 ([M]⁺) | •OC₂H₅ (45 Da) | 139 | 4-Chlorobenzoyl cation |

| 184 ([M]⁺) | C₂H₄ (28 Da) | 156 | 4-Chlorobenzoic acid radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is dictated by the electronic transitions within the 4-chlorobenzoyl chromophore. The benzene ring and the conjugated carbonyl group are the primary absorbers of UV radiation. While specific experimental data detailing the absorption maxima (λmax) and molar absorptivity (ε) in standard solvents are not prominently available in the searched literature, the spectrum is expected to resemble that of 4-chlorobenzoic acid and other p-substituted benzoic acid derivatives. In one study, the UV-vis absorption of this compound in a photocatalytic reaction was monitored, but this did not provide a standard absorption spectrum.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. While the technique has been applied to characterize various derivatives, such as ethyl 4-(3-chlorobenzamido)benzoate, a published crystal structure for this compound itself was not found in the surveyed literature.

Analysis of related structures, however, allows for predictions of its solid-state conformation. An X-ray crystallographic study of this compound would be expected to reveal a largely planar conformation of the 4-chlorophenyl group and the carboxylate function due to resonance. It would also elucidate the crystal packing, identifying any potential intermolecular interactions such as C-H···O or π-π stacking, which influence the material's physical properties. nih.gov The technique is considered essential for resolving structural ambiguities in complex derivatives.

Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···Cl hydrogen bonds)

The crystal structures of 4-chlorobenzoate derivatives are stabilized by a network of weak intermolecular hydrogen bonds, including C-H···O and C-H···Cl interactions. These bonds play a crucial role in the formation of supramolecular assemblies.

In the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, molecules are linked by C-H···O and C-H···Cl hydrogen bonds, which results in the formation of layers parallel to the (101) plane. iucr.org A further C-H···O interaction links these layers, creating a three-dimensional supramolecular structure. iucr.org Similarly, the crystal packing of 2-chloro-6-fluorophenyl 4-chlorobenzoate features molecules linked into chains by C-H···O hydrogen bonds. iucr.orgiucr.org These chains are then connected into sheets by weak C-H···Cl interactions. iucr.orgiucr.org

In another derivative, 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, the crystal structure is stabilized by N-H···O and C-H···O intermolecular hydrogen bonds, which link the molecules to form a one-dimensional chain. nih.gov The analysis of these and similar structures demonstrates the prevalence and importance of these weak hydrogen bonds in directing the molecular assembly and stabilizing the crystal lattice of 4-chlorobenzoate esters.

Table 1: Examples of Intermolecular Interactions in 4-Chlorobenzoate Derivatives

| Compound | Interacting Atoms | Interaction Type | Supramolecular Feature |

|---|---|---|---|

| 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate | C-H···O, C-H···Cl | Hydrogen Bond | Formation of 3D supramolecular structure. iucr.org |

| 2-chloro-6-fluorophenyl 4-chlorobenzoate | C-H···O, C-H···Cl | Hydrogen Bond | Formation of chains and sheets. iucr.orgiucr.org |

Crystallization in Noncentrosymmetric Space Groups

A particularly interesting crystallographic feature observed in some derivatives of 4-chlorobenzoate is their crystallization in noncentrosymmetric space groups, despite the molecules themselves being achiral. This phenomenon is of significant interest in the fields of crystal engineering and materials science, particularly for the development of materials with non-linear optical properties. researchgate.netresearchgate.net

For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, an achiral molecule, has been shown to crystallize in the monoclinic, noncentrosymmetric space group P2₁. researchgate.netresearchgate.net The crystallization in a Sohncke space group is attributed to structural constraints imposed by the molecule's conformation. researchgate.netresearchgate.net Another example is (5-formylfuran-2-yl)mthis compound, which also crystallizes in a noncentrosymmetric space group, P2₁2₁2₁. researchgate.net These findings highlight how molecular conformation can guide achiral molecules to pack in a chiral environment in the solid state.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a crucial check for purity and confirming its molecular formula. For this compound, the molecular formula is C₉H₉ClO₂. nih.govnist.govchemspider.com Based on this formula, the theoretical elemental composition can be calculated. This analytical data is essential for verifying the identity of newly synthesized batches or derivatives. For example, elemental analysis was used alongside spectroscopic methods to fully characterize derivatives like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. researchgate.netresearchgate.net

Table 2: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 58.55% |

| Hydrogen | H | 1.008 | 4.91% |

| Chlorine | Cl | 35.45 | 19.21% |

| Oxygen | O | 16.00 | 17.33% |

| Total | C₉H₉ClO₂ | 184.62 | 100.00% |

Computational Chemistry and Theoretical Studies on Ethyl 4 Chlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of molecules like Ethyl 4-chlorobenzoate (B1228818). These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Ethyl 4-chlorobenzoate, this involves finding the equilibrium bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as ethyl m-chloro benzoate (B1203000) and other benzoic acid derivatives, have utilized methods like DFT (specifically with the B3LYP functional) and Hartree-Fock (HF) with basis sets such as 6-31G(d,p) to achieve optimized geometries. scholarsresearchlibrary.comresearchgate.net

By applying these established methods, the structural parameters of this compound can be accurately predicted. The optimization process involves allowing all parameters to relax until the calculations converge to a true energy minimum, confirmed by the absence of imaginary frequencies in the vibrational analysis. scholarsresearchlibrary.com The resulting geometry reveals a nearly planar benzene (B151609) ring, with the ethyl ester group exhibiting specific conformational preferences.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT/B3LYP/6-31G(d,p) level of theory for similar structures)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | ~1.74 |

| C=O | ~1.21 | |

| C-O (ester) | ~1.35 | |

| O-CH₂ (ester) | ~1.45 | |

| C-C (ring) | ~1.39 - 1.40 | |

| **Bond Angles (°) ** | C-C-Cl | ~119.5 |

| O=C-O | ~124.0 | |

| C-O-CH₂ | ~116.0 |

| Dihedral Angles (°) | C-C-C=O | ~180 (planar) |

Note: These values are representative and derived from computational studies on structurally related molecules. scholarsresearchlibrary.comresearchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to achieve better agreement with experimental spectra. scholarsresearchlibrary.com For this compound, key predicted vibrational modes include the C=O stretching of the ester group, C-Cl stretching, and various aromatic C-C and C-H vibrations. The NIST WebBook provides an experimental gas-phase IR spectrum for comparison. nist.gov

Table 2: Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (Scaled DFT) scholarsresearchlibrary.com | Experimental Frequency nist.gov |

|---|---|---|

| C-H Stretch (Aromatic) | ~3100-3000 | ~3100 |

| C-H Stretch (Aliphatic) | ~2980-2900 | ~2980 |

| C=O Stretch (Ester) | ~1720 | ~1730 |

| C-C Stretch (Aromatic) | ~1600-1400 | ~1595 |

| C-O Stretch (Ester) | ~1270 | ~1275 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environments of ¹H and ¹³C nuclei can be modeled to predict NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra. For this compound, distinct signals are expected for the ethyl group protons (a quartet and a triplet) and the aromatic protons (two doublets, due to the para-substitution). chemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. science.gov These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Molecular Docking Studies (e.g., interaction with biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger biological target like a protein or enzyme. While direct docking studies on this compound are not extensively reported, research on its derivatives provides significant insights.

For example, derivatives of this compound have been synthesized and subjected to docking studies to evaluate their potential as inhibitors of various enzymes. hilarispublisher.com In one study, adamantyl-based ester derivatives, including a 4-chlorobenzoate moiety, were docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The results indicated that halogen bonds, in addition to hydrogen bonds, played a role in the binding interactions at the peripheral anionic sites of the target proteins. mdpi.com

Another study involving 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, which are synthesized from this compound, performed docking against the EGFR tyrosine kinase active site. hilarispublisher.com The docking results showed that the oxadiazole ring was positioned near key amino acid residues like Leu792 and Met793. hilarispublisher.com Such studies demonstrate that the 4-chlorophenyl group, originating from this compound, can be a crucial pharmacophore that fits into specific pockets of biological targets, contributing to binding affinity.

Energy Framework Analysis

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis, often performed using the CrystalExplorer program, calculates the interaction energies (electrostatic, polarization, dispersion, and exchange-repulsion) between a central molecule and its neighbors. The results are displayed as frameworks, where the thickness of the cylinders connecting molecules is proportional to the strength of the interaction.

Studies on related molecules, such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, have employed energy frameworks calculated at the B3LYP/6-31G(d,p) level to understand the crystal packing. researchgate.net This analysis reveals the dominant forces responsible for the supramolecular architecture. For a crystal of this compound, this analysis would likely highlight the contributions of C-H···O hydrogen bonds involving the ester group and potentially weak C-H···Cl interactions, which collectively stabilize the crystal structure. researchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, using a color scale where red typically indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.dewalisongo.ac.id

For this compound, the MEP map would show a significant region of negative potential around the carbonyl oxygen of the ester group, making it a likely site for hydrogen bonding or electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would appear as regions of positive potential.

Of particular interest is the effect of the chlorine atom. Halogen atoms can exhibit a phenomenon known as a "σ-hole," which is a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-Cl bond. researchgate.netresearchgate.net This positive region allows the chlorine atom to act as a Lewis acid and engage in halogen bonding. Electrostatic potential maps for related chloro-aromatic compounds have shown the formation of these σ-holes, suggesting that the chlorine in this compound could also participate in such stabilizing interactions within a crystal or at a receptor binding site. researchgate.net

Advanced Research Applications and Biological Relevance

Role in Material Science

The structural framework of chlorobenzoates is being leveraged in the field of material science, particularly in crystal engineering and for the development of materials with non-linear optical (NLO) properties.

Crystal Engineering and Non-Linear Optics : The specific arrangement of molecules in a crystalline solid dictates its physical properties. Research into derivatives of ethyl 4-chlorobenzoate (B1228818), such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, highlights this connection. The synthesis and analysis of this compound's crystal structure have been noted as significant for the fields of crystal engineering and non-linear optics. nih.gov The crystallization of such achiral molecules into non-centrosymmetric space groups is a point of interest, as this arrangement is often a prerequisite for second-order NLO properties. nih.gov The packing in the crystal structure is primarily controlled by C-H‧‧‧O hydrogen bonds and C-H‧‧‧Cl interactions. nih.gov

Biological Activity Investigations

The biological potential of ethyl 4-chlorobenzoate and its related structures is a significant area of scientific inquiry, with studies focusing on its antimicrobial effects and its ability to inhibit specific enzymes.

Derivatives of this compound have demonstrated notable antimicrobial properties, showing activity against a range of bacteria and fungi.

Antibacterial and Antifungal Activity : Research has shown that novel compounds derived from this compound exhibit antibacterial activity. For instance, N-benzoyl-N′-(4-chlorobenzamido) thiourea, which is synthesized using this compound as a starting material, was found to be active against Bacillus subtilis and Staphylococcus aureus. unina.it Similarly, derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol, also synthesized from this compound, have been evaluated for their bioactivity. nih.gov Studies on the closely related mthis compound have indicated antibacterial effects against Pseudomonas aeruginosa and S. aureus. nih.gov Furthermore, the parent compound, 4-chlorobenzoic acid, has shown antifungal activity against pathogenic strains like Aspergillus flavus, Aspergillus fumigatus, and Aspergillus terreus. ontosight.ai

The potency of the antibacterial action of various derivatives has been quantified through Minimum Inhibitory Concentration (MIC) studies. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. For example, a derivative, [(4-ETHYLPHENYL)CARBAMOYL]Mthis compound, showed an MIC of 128 µg/mL against Staphylococcus aureus. mdpi.com In another study, N'-substituted derivatives of 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, synthesized from this compound, were tested against several bacterial strains. chemicalbook.com One derivative showed activity against Salmonella typhi with an MIC value of 10.04 ± 1.25 µM, while another was active against Escherichia coli with an MIC of 9.45 ± 1.00 µM. chemicalbook.com

| Derivative Compound | Microorganism | MIC Value | Reference |

|---|---|---|---|

| [(4-Ethylphenyl)carbamoyl]mthis compound | Staphylococcus aureus | 128 µg/mL | mdpi.com |

| N'-(4-chlorobenzylidene)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | Escherichia coli | 9.45 ± 1.00 µM | chemicalbook.com |

| N'-(3,4,5-trimethoxybenzylidene)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | Salmonella typhi | 10.04 ± 1.25 µM | chemicalbook.com |

The mechanisms through which this compound derivatives exert their antimicrobial effects are varied. Some derivatives are believed to function as enzyme inhibitors by binding to the active sites of essential microbial enzymes, thereby disrupting their normal function. Another proposed mechanism for related compounds like sodium 4-chlorobenzoate involves binding to the bacterial cell wall, which inhibits bacterial growth. Additionally, analysis of compounds like (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-chlorobenzenesulfonate (B8647990) using scanning electron microscopy has helped to verify their antibacterial mechanism.

Research into the combined effects of chlorobenzoate derivatives with existing antibiotics has revealed potential synergistic relationships. A study on phthalimide (B116566) aryl esters, which are structurally related to chlorobenzoate esters, investigated their combined effect with Chloramphenicol. A synergistic effect was observed for one derivative against Pseudomonas aeruginosa, indicating that the combination could eliminate the bacteria at lower concentrations than when used alone. This suggests that such compounds could be used to enhance the efficacy of conventional antibiotics, potentially mitigating issues like drug resistance.

Derivatives of this compound have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov Studies on adamantyl-based ester derivatives, including 2-(Adamantan-1-yl)-2-oxothis compound, have determined their inhibitory potency through IC₅₀ values, which measure the concentration of an inhibitor required to reduce the activity of an enzyme by half. One study found that among a series of adamantyl derivatives, a compound with 2,4-dichloro substituents on the phenyl ring was the most potent AChE inhibitor, with an IC₅₀ value of 77.15 µM.

| Derivative Compound | Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 2-(Adamantan-1-yl)-2-oxoethyl 2,4-dichlorobenzoate | Acetylcholinesterase (AChE) | 77.15 | |

| 2-(Adamantan-1-yl)-2-oxoethyl 2,4-dichlorobenzoate | Butyrylcholinesterase (BChE) | 306.77 | |

| 2-(Adamantan-1-yl)-2-oxoethyl 2-methylbenzoate | Acetylcholinesterase (AChE) | 174.98 | |

| 2-(Adamantan-1-yl)-2-oxoethyl 3-methylbenzoate | Acetylcholinesterase (AChE) | 190.99 |

Cytotoxicity Evaluations

Currently, there is limited specific data in peer-reviewed literature detailing the cytotoxicity of this compound against various cell lines. While numerous studies have been conducted on the biological activities of its derivatives, research focusing solely on the cytotoxic profile of the parent compound, this compound, is not extensively documented. A safety data sheet for the compound indicates that it can cause skin and serious eye irritation. thermofisher.com However, quantitative cytotoxicity metrics, such as IC₅₀ values from cellular assays, are not provided in the available search results. The scientific community's focus has predominantly been on synthesizing and evaluating more complex molecules derived from this compound for potential therapeutic applications. mdpi.comresearchgate.net

Anticancer Activity (e.g., against specific cell lines)

There is no direct evidence in the reviewed scientific literature to support the anticancer activity of this compound against specific cancer cell lines. Research into the anticancer potential of related compounds has explored various derivatives, but not this compound itself. preprints.org For instance, studies have investigated the cytotoxic properties of complex compounds synthesized using 4-chlorobenzoic acid or its derivatives as a starting material. nih.govnih.gov However, these findings are specific to the final, more complex molecules and cannot be directly attributed to the parent this compound compound.

Environmental and Bioremediation Research

The environmental fate and bioremediation potential of the 4-chlorobenzoate structure are well-documented, particularly in the context of microbial degradation of chlorinated aromatic compounds.

Microbial Degradation of Chlorinated Aromatic Compounds

This compound, as a chlorinated aromatic compound, is relevant to bioremediation research. Its core structure, 4-chlorobenzoate (4-CBA), is a known intermediate in the microbial breakdown of more complex pollutants like polychlorinated biphenyls (PCBs). nih.gov Various bacterial strains have been identified that can utilize 4-CBA as a sole source of carbon and energy. academicjournals.orgjbarbiomed.com For instance, species of Acinetobacter and Arthrobacter have been shown to degrade 4-chlorobenzoate, typically initiating the process through dehalogenation. jbarbiomed.comasm.org This microbial activity is a critical component of the natural attenuation and engineered bioremediation of sites contaminated with chlorinated organic chemicals.

Dechlorination Activity (e.g., BphK enzyme)

A key enzymatic process in the degradation of 4-chlorobenzoate is dechlorination, which is catalyzed by specific enzymes such as BphK.

BphK Enzyme Function : The BphK enzyme is a glutathione (B108866) S-transferase (GST) found in the bph operon of certain bacteria, including Burkholderia sp. strain LB400. oup.comnih.gov This operon is responsible for the degradation of PCBs.

Substrate and Reaction : Research has identified 4-chlorobenzoate (4-CBA) as a substrate for the BphK enzyme. oup.comresearchgate.net The enzyme facilitates the removal of the chlorine atom from the aromatic ring, a crucial detoxification step. oup.com While BphK has been shown to be more efficient with other substrates like 3-chloro 2-hydroxy-6-oxo-6-phenyl-2,4-dienoates (3-Cl HOPDA), its activity on 4-CBA is confirmed. nih.gov The reaction involves the removal of 4-CBA and a corresponding increase in chloride ions. oup.comresearchgate.net Another enzyme, BphK-KKS, has also been noted to specifically dechlorinate 4-chlorobenzoate.

| Enzyme | Enzyme Class | Source Organism (Example) | Substrate | Function |

|---|---|---|---|---|

| BphK | Glutathione S-transferase (GST) | Burkholderia sp. strain LB400 | 4-chlorobenzoate (4-CBA) | Catalyzes the dechlorination of 4-CBA. oup.comnih.gov |

Catabolic Pathways (e.g., Coenzyme A-activation type)

The microbial degradation of 4-chlorobenzoate often proceeds through a specialized catabolic pathway that involves activation by Coenzyme A (CoA).

CoA-Activation Pathway : The bacterial hydrolytic dehalogenation of 4-CBA is characterized as a Coenzyme A (CoA)-activation-type catabolic pathway. nih.govasm.org This pathway is fundamental to the mineralization of many chlorinated aromatic compounds. asm.org

Key Enzymatic Steps :

Activation : The first step is catalyzed by the enzyme 4-chlorobenzoate:CoA ligase (CBL) . This enzyme activates the substrate by converting 4-chlorobenzoate into its thioester derivative, 4-chlorobenzoyl-CoA (4-CBA-CoA) . acs.orgontosight.ai This reaction is dependent on the presence of MgATP. acs.org

Dehalogenation : The activated intermediate, 4-CBA-CoA, then undergoes hydrolytic dehalogenation, where the chlorine atom is replaced by a hydroxyl group, forming 4-hydroxybenzoyl-CoA. ontosight.ai This step is catalyzed by 4-chlorobenzoyl-CoA dehalogenase .

Significance : This activation strategy facilitates the subsequent enzymatic attacks on the aromatic ring, making the otherwise recalcitrant compound susceptible to further degradation and eventual entry into central metabolic cycles. nih.gov

| Step | Enzyme | Substrate | Product | Pathway Type |

|---|---|---|---|---|

| 1. Activation | 4-chlorobenzoate:CoA ligase | 4-chlorobenzoate | 4-chlorobenzoyl-CoA | Coenzyme A-activation type catabolic pathway nih.govasm.org |

| 2. Dehalogenation | 4-chlorobenzoyl-CoA dehalogenase | 4-chlorobenzoyl-CoA | 4-hydroxybenzoyl-CoA |

Transcriptional Regulation of Degradation Operons (e.g., FcbR)

The microbial degradation of chlorinated aromatic compounds is a critical process for environmental bioremediation. The breakdown of 4-chlorobenzoate (4CBA), the carboxylic acid corresponding to this compound, is a key step in the mineralization of pollutants like polychlorinated biphenyls (PCBs) and certain herbicides. nih.govasm.org The genetic machinery for this process is often tightly controlled. In bacteria such as Comamonas sediminis, the genes responsible for the hydrolytic dehalogenation of 4CBA are clustered in the fcb operon. asm.orgnih.gov

The expression of this operon is regulated by a transcriptional repressor known as FcbR, which belongs to the TetR family of regulators. nih.govasm.org The gene encoding FcbR is typically located adjacent to the fcb operon. nih.govresearchgate.net In its default state, the FcbR protein binds to a specific operator region in the promoter of the fcb operon, physically blocking RNA polymerase and preventing the transcription of the degradation genes. nih.govresearchgate.net

Research has revealed that the molecule that triggers the expression of the fcb operon is not 4-chlorobenzoate itself. Instead, the true inducer is an intermediate metabolite formed within the cell: 4-chlorobenzoyl-coenzyme A (4CBA-CoA). nih.govnih.gov This thioester is the product of the first enzymatic step in the degradation pathway, where 4-chlorobenzoate-CoA ligase activates 4CBA. asm.org

When 4CBA-CoA is present, it binds directly to the FcbR repressor protein. nih.gov This binding event causes a conformational change in FcbR, which in turn leads to its dissociation from the DNA operator site. With the repressor removed, the promoter becomes accessible to RNA polymerase, initiating the transcription of the fcb genes and the subsequent synthesis of the enzymes needed to break down the pollutant. researchgate.net Isothermal titration calorimetry (ITC) studies have confirmed that 4CBA-CoA binds to FcbR in a 1:1 molar ratio. nih.govnih.gov This regulatory mechanism ensures that the cell only expends energy producing the degradation enzymes when the target substrate is available for processing. researchgate.net

Table 1: Key Components of the FcbR Regulatory System

| Component | Type | Function |

|---|---|---|

| FcbR | Protein (Transcriptional Regulator) | Represses the fcb operon by binding to its promoter. |

| fcb operon | Genetic Element (Operon) | Contains the genes for the hydrolytic dehalogenation of 4-chlorobenzoate. |

| 4-chlorobenzoate (4CBA) | Molecule (Substrate) | The initial substrate for the degradation pathway. |

| 4-chlorobenzoyl-CoA (4CBA-CoA) | Molecule (Inducer Ligand) | The intermediate metabolite that binds to FcbR, causing it to release from the DNA and allowing transcription. nih.govnih.gov |

Role as an Intermediate in PCB Degradation

This compound and its corresponding acid, 4-chlorobenzoate (4CBA), are significant intermediates in the microbial degradation of certain polychlorinated biphenyls (PCBs). nih.govasm.org The bacterial breakdown of PCBs typically proceeds via a pathway that attacks one of the two aromatic rings, producing benzoate (B1203000) or its chlorinated derivatives. asm.org

For instance, the bacterium Pseudomonas cepacia P166 can utilize 4-chlorobiphenyl (B17849) (4-CBP) as a growth substrate, transforming it into 4-chlorobenzoate as a central metabolic intermediate. asm.org In many cases, these chlorobenzoates can accumulate as dead-end products if the organism lacks the necessary downstream pathways. asm.org However, numerous bacterial strains and consortia have evolved the ability to mineralize these intermediates completely. Some microbes, such as certain Alcaligenes and Acinetobacter species, can mineralize 4-CBP by first degrading it to 4CBA and then dehalogenating 4CBA to form 4-hydroxybenzoate. asm.org

In a co-culture of Pseudomonas sp. (strain CB-3) and Comamonas sp. (strain CD-2), 4-CBP was completely degraded. Strain CB-3 was responsible for the initial degradation of 4-CBP to 4CBA, which was then further oxidized by strain CD-2. smolecule.com Similarly, Enterobacter sp. LY402, a bacterium capable of degrading a wide range of highly chlorinated PCBs, was found to produce mono- and di-chlorobenzoic acids as metabolic intermediates. jmb.or.kr

The subsequent fate of the 4-chlorobenzoate intermediate is crucial for complete bioremediation. In P. cepacia P166, 4-chlorobenzoate is further transformed to 4-chlorocatechol, which then enters a meta-cleavage pathway, leading to the release of the chlorine atom as a chloride ion and the breakdown of the carbon skeleton. asm.org Ligninolytic fungi are also known to produce chlorobenzoic acids during the degradation of PCBs. nih.gov

Table 2: Examples of 4-Chlorobenzoate as a PCB Degradation Intermediate

| Organism/System | PCB Congener | Key Intermediate | Subsequent Metabolite |

|---|---|---|---|

| Pseudomonas cepacia P166 | 4-Chlorobiphenyl | 4-Chlorobenzoate | 4-Chlorocatechol asm.org |

| Alcaligenes and Acinetobacter spp. | 4-Chlorobiphenyl | 4-Chlorobenzoate | 4-Hydroxybenzoate asm.org |

| Enterobacter sp. LY402 | Various PCBs | Chlorobenzoic acids | Further transformed by the same strain jmb.or.kr |

Transformation in Environmental Matrices

This compound can be formed and transformed through various processes in environmental settings like water and soil. Its fate is closely tied to both abiotic and biotic reactions.